molecular formula C6H5NO3S B038590 4-Acetyl-1,3-thiazole-5-carboxylic acid CAS No. 114670-88-1

4-Acetyl-1,3-thiazole-5-carboxylic acid

Cat. No. B038590
Key on ui cas rn: 114670-88-1
M. Wt: 171.18 g/mol
InChI Key: MWRXTZRLLJTXLM-UHFFFAOYSA-N
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Patent
US05098466

Procedure details

Following the procedure of Example 28, methyl 4-ethyl-5-thiazolecarboxylate is reacted with NBS and AIBN to give methyl 4-(1-bromoethyl)-5-thiazolecarboxylate, which is then reacted with sodium bicarbonate, or alternatively with potassium carbonate, and DMSO and the resulting methyl 4-acetyl-5-thiazolecarboxylate is treated with lithium hydroxide monohydrate to yield 4-acetyl-5-thiazolecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 4-acetyl-5-thiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[K+].[K+].[C:12]([C:15]1[N:16]=[CH:17][S:18][C:19]=1[C:20]([O:22]C)=[O:21])(=[O:14])[CH3:13].O.[OH-].[Li+]>CS(C)=O>[C:12]([C:15]1[N:16]=[CH:17][S:18][C:19]=1[C:20]([OH:22])=[O:21])(=[O:14])[CH3:13] |f:0.1,2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
methyl 4-acetyl-5-thiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1N=CSC1C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1N=CSC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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